![molecular formula C18H21N3O4 B4134916 N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide](/img/structure/B4134916.png)
N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide
Übersicht
Beschreibung
N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide, also known as EML 105, is a small molecule inhibitor of the enzyme known as Polo-like kinase 1 (PLK1). PLK1 is a key regulator of the cell cycle and is overexpressed in many types of cancer, making it a promising target for cancer therapy. In
Wirkmechanismus
N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 inhibits PLK1 by binding to its ATP-binding pocket, preventing the phosphorylation of downstream targets involved in cell cycle progression and DNA damage response. This leads to cell cycle arrest and apoptosis in cancer cells. N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 has also been shown to inhibit the migration and invasion of cancer cells, suggesting additional anti-tumor mechanisms.
Biochemical and Physiological Effects:
N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in preclinical models. N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 has also been shown to cross the blood-brain barrier, making it a potential therapy for brain tumors. In addition, N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 has been shown to induce a DNA damage response in cancer cells, leading to increased sensitivity to DNA-damaging agents such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 has several advantages for use in scientific research. It is a highly specific inhibitor of PLK1, with minimal off-target effects. It has also been optimized for high yield and purity, making it suitable for use in cell-based assays and animal models. However, N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its efficacy in certain types of cancer. In addition, it may not be suitable for use in clinical trials due to its potential toxicity and lack of selectivity for cancer cells.
Zukünftige Richtungen
There are several future directions for research on N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105. One direction is to investigate the potential of N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 in combination with other cancer therapies, such as immunotherapy or targeted therapy. Another direction is to explore the use of N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 in combination with biomarkers to identify patients who are most likely to benefit from treatment. Finally, further research is needed to optimize the pharmacokinetic properties of N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 for use in clinical trials.
Wissenschaftliche Forschungsanwendungen
N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 has been extensively studied for its potential as a cancer therapy. PLK1 is overexpressed in many types of cancer, including breast, lung, and prostate cancer, and is associated with poor prognosis and drug resistance. Inhibition of PLK1 with N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition in preclinical models. N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatment regimens.
Eigenschaften
IUPAC Name |
N-ethyl-4-(2-methoxyethylamino)-3-nitro-N-phenylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-3-20(15-7-5-4-6-8-15)18(22)14-9-10-16(19-11-12-25-2)17(13-14)21(23)24/h4-10,13,19H,3,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAVDNWUUBPBGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)NCCOC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.